molecular formula C6H8Br2N2 B1512926 5-(Bromomethyl)-2-methylpyrimidine hydrobromide CAS No. 7122-84-1

5-(Bromomethyl)-2-methylpyrimidine hydrobromide

Cat. No. B1512926
CAS RN: 7122-84-1
M. Wt: 267.95 g/mol
InChI Key: OVTFJUKFCLYBOD-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-methylpyrimidine hydrobromide is a brominated reagent used as a reaction component in organic synthesis . It has been used to synthesize high-quality, versatile building blocks and useful intermediates . The compound has a CAS Number of 718608-10-7 and a molecular weight of 266.96 .


Molecular Structure Analysis

The linear formula for 5-(Bromomethyl)-2-methylpyrimidine hydrobromide is C7H9Br2N . This indicates that the compound contains seven carbon atoms, nine hydrogen atoms, two bromine atoms, and one nitrogen atom .


Chemical Reactions Analysis

While specific chemical reactions involving 5-(Bromomethyl)-2-methylpyrimidine hydrobromide are not available, it’s known that brominated reagents are often used in organic synthesis . This suggests that this compound could participate in various chemical reactions to form different organic compounds.


Physical And Chemical Properties Analysis

5-(Bromomethyl)-2-methylpyrimidine hydrobromide is a solid compound . It should be stored in an inert atmosphere at temperatures between 2°C and 8°C . .

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating that it can cause skin burns and eye damage . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

5-(bromomethyl)-2-methylpyrimidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2.BrH/c1-5-8-3-6(2-7)4-9-5;/h3-4H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTFJUKFCLYBOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856187
Record name 5-(Bromomethyl)-2-methylpyrimidine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-2-methylpyrimidine hydrobromide

CAS RN

7122-84-1
Record name 5-(Bromomethyl)-2-methylpyrimidine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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